(4-Boc-Aminophenyl)Boronic Acid (4-Boc-Aminophenyl)Boronic Acid
Brand Name: Vulcanchem
CAS No.: 380430-49-9
VCID: VC2004491
InChI: InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
SMILES: B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O
Molecular Formula: C11H16BNO4
Molecular Weight: 237.06 g/mol

(4-Boc-Aminophenyl)Boronic Acid

CAS No.: 380430-49-9

Cat. No.: VC2004491

Molecular Formula: C11H16BNO4

Molecular Weight: 237.06 g/mol

* For research use only. Not for human or veterinary use.

(4-Boc-Aminophenyl)Boronic Acid - 380430-49-9

Specification

CAS No. 380430-49-9
Molecular Formula C11H16BNO4
Molecular Weight 237.06 g/mol
IUPAC Name [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Standard InChI InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Standard InChI Key UBVOLHQIEQVXGM-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O

Introduction

Chemical Identity and Nomenclature

Basic Identification

(4-Boc-Aminophenyl)Boronic Acid is an organometallic compound with the CAS registry number 380430-49-9. This chemical is characterized by its unique structure that combines phenylboronic acid functionality with a tert-butoxycarbonyl (Boc) protected amine group at the para position. The molecular formula of this compound is C11H16BNO4, with a corresponding molecular weight of 237.06 g/mol . In the scientific literature and commercial catalogs, this compound is recognized by several synonyms that reflect its chemical structure and characteristics. These alternative names include 4-(N-Boc-amino)phenylboronic acid, 4-(Boc-amino)benzeneboronic acid, N-BOC-4-AMINOBENZENEBORONIC ACID, and [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, among others . The IUPAC name for this compound is [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid, which systematically describes its structural components according to international chemical nomenclature standards .

Structural Identifiers

Physical and Chemical Properties

Physical Characteristics

(4-Boc-Aminophenyl)Boronic Acid presents as a crystalline powder or crystals that range in color from white to brown . This physical appearance is consistent with many organic compounds containing aromatic rings and functional groups. The compound has a distinctive melting point range of 199-204°C with decomposition, as reported in the literature . This relatively high melting point reflects the compound's molecular structure, including hydrogen bonding capabilities and the presence of both polar and non-polar groups. The density of (4-Boc-Aminophenyl)Boronic Acid is predicted to be approximately 1.18±0.1 g/cm³, which is typical for organic compounds containing aromatic rings and multiple functional groups . These physical characteristics are important considerations for storage, handling, and purification processes involving this compound.

Chemical Properties and Reactivity

The chemical reactivity of (4-Boc-Aminophenyl)Boronic Acid is primarily determined by its two key functional groups: the boronic acid moiety and the Boc-protected amine. The boronic acid group (B(OH)2) is located at the para position of the phenyl ring and exhibits Lewis acidic properties. This group is capable of forming reversible covalent bonds with diols, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The Boc-protected amine group provides a masked nitrogen functionality that can be selectively deprotected under acidic conditions, revealing a primary amine for further transformations. The compound shows solubility in polar organic solvents, particularly methanol, which facilitates its use in various synthetic applications . The predicted pKa value of approximately 8±0.17 indicates moderate acidity of the boronic acid protons, which influences its reactivity in various chemical transformations . These chemical properties make (4-Boc-Aminophenyl)Boronic Acid a versatile building block in organic synthesis, especially for the preparation of complex molecules containing arylamine functionalities.

Spectroscopic Properties

Spectroscopic analysis of (4-Boc-Aminophenyl)Boronic Acid provides valuable information about its structural features and purity. Infrared (IR) spectroscopy typically reveals characteristic absorption bands corresponding to the N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate group (approximately 1700 cm⁻¹), and B-O stretching (around 1350 cm⁻¹) . Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with ¹H NMR showing distinctive signals for the tert-butyl group (singlet at approximately 1.3 ppm), aromatic protons (6.5-7.5 ppm range), and potentially exchangeable protons from the boronic acid and NH groups . These spectroscopic characteristics are essential for confirming the identity and purity of the compound during synthesis, purification, and quality control processes.

ParameterSpecification
CAS Number380430-49-9
Molecular FormulaC11H16BNO4
Molecular Weight237.06 g/mol
Physical FormCrystalline powder or crystals
ColorWhite to brown
Melting Point199-204°C (dec.)
HPLC Purity≥96.0%
SolubilitySoluble in methanol
Storage ConditionsKeep in dark place, sealed, room temperature

These specifications provide researchers with the necessary information to determine if the material meets their requirements for specific applications and experimental conditions .

Applications in Chemical Research

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